1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is a synthetic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further linked to a thiolanone structure
Preparation Methods
The synthesis of 1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one typically involves a multi-step process. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by the formation of an imine linkage with thiolanone. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial in industrial settings to achieve consistent and scalable production.
Chemical Reactions Analysis
1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies involving enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and nitro group allows for specific binding interactions, which can modulate the activity of these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one stands out due to its unique combination of a fluorine atom and nitro group on the phenyl ring. Similar compounds include:
4-Fluoro-3-nitroaniline: Lacks the thiolanone structure but shares the fluorine and nitro groups.
4-Fluoro-3-nitrophenyl azide: Contains an azide group instead of the imine linkage.
4-Fluoro-3-nitrophenyl isocyanate: Features an isocyanate group, offering different reactivity and applications.
Properties
Molecular Formula |
C10H11FN2O3S |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H11FN2O3S/c11-9-4-3-8(7-10(9)13(14)15)12-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
InChI Key |
FZHSEOVTULDGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=C(C=C2)F)[N+](=O)[O-])(=O)C1 |
Origin of Product |
United States |
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